2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine
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Overview
Description
2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine is an organic compound with the molecular formula C11H23NO3 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a methoxyethoxyethoxymethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine typically involves the reaction of piperidine with a suitable alkylating agent. One common method is the reaction of piperidine with 2-(2-(2-methoxyethoxy)ethoxy)methyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced piperidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides; often in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The methoxyethoxyethoxymethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules. The piperidine ring can participate in hydrogen bonding, hydrophobic interactions, or π-π stacking, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: A related compound with similar structural features but lacks the piperidine ring.
2-[2-(2-Methoxyethoxy)ethoxy]acetic acid: Contains a carboxylic acid group instead of the piperidine ring.
Triethylene glycol monomethyl ether: Similar in structure but without the piperidine moiety.
Uniqueness
2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine is unique due to the presence of both the piperidine ring and the methoxyethoxyethoxymethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The piperidine ring provides a versatile scaffold for chemical modifications, while the methoxyethoxyethoxymethyl group enhances solubility and bioavailability .
Properties
CAS No. |
1184920-67-9 |
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Molecular Formula |
C11H23NO3 |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxymethyl]piperidine |
InChI |
InChI=1S/C11H23NO3/c1-13-6-7-14-8-9-15-10-11-4-2-3-5-12-11/h11-12H,2-10H2,1H3 |
InChI Key |
LFEYFGZUGNPJPA-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCC1CCCCN1 |
Origin of Product |
United States |
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